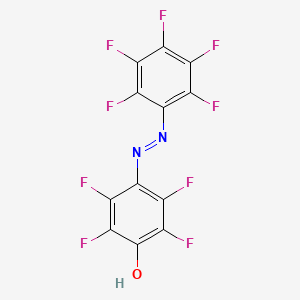
4-Hydroxynonafluoroazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Hydroxynonafluoroazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C12HF9N2O and its molecular weight is 360.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Hydroxynonafluoroazobenzene is a compound belonging to the class of azo compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a nonafluorinated aromatic system with a hydroxyl group, enhancing its solubility and reactivity. The presence of fluorine atoms in the structure significantly influences its biological activities by affecting lipophilicity and electron-withdrawing properties.
Antimicrobial Activity
Research indicates that azo compounds can exhibit significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates potent activity against various bacterial strains. The MIC values for certain derivatives have been reported as low as 8.25 μg/mL against Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4-Hydroxy Compound | S. aureus | 8.25 |
| 4-Hydroxy Compound | B. subtilis | 8.25 |
| Fluorinated Azo | E. coli | 35 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as fluorine, enhances the antimicrobial efficacy of these compounds .
Anticancer Activity
The anticancer potential of azo compounds has been widely studied.
- Cell Line Studies : In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), have shown that this compound derivatives can induce apoptosis and inhibit cell proliferation effectively. For instance, certain derivatives displayed IC50 values in the micromolar range, indicating strong cytotoxicity .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | 4-Hydroxy Compound | 7.9 |
| A549 | 4-Hydroxy Compound | 1.6 |
These results suggest that the compound may act through mechanisms such as cell cycle arrest and induction of apoptosis, making it a candidate for further development in cancer therapeutics.
Antioxidant Activity
Azo compounds are also noted for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
- Mechanistic Insights : The antioxidant activity of this compound has been linked to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in mitigating cellular damage in various biological systems .
Case Studies
Several case studies highlight the application of azo compounds in medicinal chemistry:
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various azo derivatives against multi-drug resistant bacterial strains, demonstrating that modifications to the azo structure can lead to enhanced antimicrobial properties.
- Cancer Research : Another study focused on the cytotoxic effects of fluorinated azo compounds on different cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action.
Eigenschaften
CAS-Nummer |
25593-03-7 |
|---|---|
Molekularformel |
C12HF9N2O |
Molekulargewicht |
360.13 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluoro-4-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12HF9N2O/c13-1-2(14)4(16)10(5(17)3(1)15)22-23-11-6(18)8(20)12(24)9(21)7(11)19/h24H |
InChI-Schlüssel |
JYNSAKFWNZEUTH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Synonyme |
4-HNFAB 4-hydroxynonafluoroazobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















